[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride
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Overview
Description
This compound, also known as rac-1-[(1R,2R)-2-(3-bromo-2-methylphenyl)cyclopropyl]methanamine hydrochloride, is a chemical with the CAS Number: 2460739-24-4 . It has a molecular weight of 276.6 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H14BrN.ClH/c1-7-9(3-2-4-11(7)12)10-5-8(10)6-13;/h2-4,8,10H,5-6,13H2,1H3;1H/t8-,10+;/m0./s1 . This indicates that the molecule contains a cyclopropyl group attached to a bromo-methylphenyl group, and a methanamine group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Biological Evaluation
Boztaş et al. (2019) conducted research on the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, including compounds structurally similar to [(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine hydrochloride. These derivatives demonstrated effective inhibition of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are significant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Cyclopropenone Oximes Interactions
Yoshida et al. (1988) explored the synthesis of cyclopropenone oximes, which share structural elements with the compound . These studies contribute to understanding the chemical behavior and potential applications of such compounds in various chemical reactions (Yoshida et al., 1988).
Derivatives Synthesis
Apsimon et al. (1979) researched the synthesis of 2-phenylpyrrole derivatives, involving processes that could potentially apply to the synthesis and derivatization of [(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine hydrochloride. These methods are relevant in the synthesis of complex organic compounds with potential pharmaceutical applications (Apsimon et al., 1979).
Interaction with 5-HT(1A) Receptors
Vallgårda et al. (1996) studied N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, which are structurally related to the compound . Their research focused on the interaction with 5-HT(1A) receptors, highlighting the potential pharmacological applications in neuropsychiatric disorders (Vallgårda et al., 1996).
Synthesis of Branched Tryptamines
Salikov et al. (2017) worked on the synthesis of branched tryptamines using cyclopropylketone arylhydrazones, which are chemically similar to [(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine hydrochloride. This research contributes to the development of novel tryptamine derivatives with potential psychoactive properties (Salikov et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
[(1R,2R)-2-(3-bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-9(3-2-4-11(7)12)10-5-8(10)6-13;/h2-4,8,10H,5-6,13H2,1H3;1H/t8-,10+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERBMYJFUBKYGB-KXNXZCPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2CC2CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@@H]2C[C@H]2CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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